molecular formula C11H9N3O4S B2987638 4-nitro-N-pyridin-4-ylbenzenesulfonamide CAS No. 15362-60-4

4-nitro-N-pyridin-4-ylbenzenesulfonamide

Cat. No.: B2987638
CAS No.: 15362-60-4
M. Wt: 279.27
InChI Key: VMGWRBFEMCOCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-pyridin-4-ylbenzenesulfonamide is an organic compound with the molecular formula C11H9N3O4S and a molecular weight of 279.27 g/mol It is characterized by the presence of a nitro group, a pyridine ring, and a benzenesulfonamide moiety

Scientific Research Applications

4-nitro-N-pyridin-4-ylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 4-nitro-N-pyridin-4-ylbenzenesulfonamide is not mentioned, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The safety and hazards associated with 4-nitro-N-pyridin-4-ylbenzenesulfonamide are not explicitly mentioned in the sources I found . As with any chemical, proper handling and storage are essential to ensure safety. For detailed safety information, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly.

Future Directions

The future directions for 4-nitro-N-pyridin-4-ylbenzenesulfonamide are not explicitly mentioned in the sources I found . As a research chemical, its potential applications and uses may depend on the results of ongoing and future studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-pyridin-4-ylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include stirring the mixture at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-pyridin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzenesulfonamide: Lacks the pyridine ring, making it less versatile in certain applications.

    N-pyridin-4-ylbenzenesulfonamide: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions.

    4-amino-N-pyridin-4-ylbenzenesulfonamide:

Uniqueness

4-nitro-N-pyridin-4-ylbenzenesulfonamide is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

4-nitro-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-14(16)10-1-3-11(4-2-10)19(17,18)13-9-5-7-12-8-6-9/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGWRBFEMCOCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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